molecular formula C6H15AsO3 B14689251 Hexylarsonic acid CAS No. 35328-94-0

Hexylarsonic acid

Cat. No.: B14689251
CAS No.: 35328-94-0
M. Wt: 210.10 g/mol
InChI Key: WHNKQYAGGXTNEY-UHFFFAOYSA-N
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Description

Hexylarsonic acid is an organoarsenic compound with the molecular formula C6H15AsO3 . It is a colorless, water-soluble solid that has been studied for its various chemical properties and potential applications in different fields. The compound is part of the broader class of arsonic acids, which are characterized by the presence of an arsenic atom bonded to an organic group and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexylarsonic acid can be synthesized through the reaction of arsenous acid with hexyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{As(OH)}_3 + \text{C}6\text{H}{13}\text{I} + \text{NaOH} \rightarrow \text{C}6\text{H}{15}\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Hexylarsonic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hexylarsonate compounds.

    Reduction: It can be reduced to form hexylarsonous acid.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Hexylarsonate compounds.

    Reduction: Hexylarsonous acid.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.

    Industry: Utilized in the production of certain pesticides and herbicides.

Mechanism of Action

The mechanism of action of hexylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom in the compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential use as a therapeutic agent, although its toxicity remains a significant concern.

Comparison with Similar Compounds

  • Methylarsonic acid (CH5AsO3)
  • Phenylarsonic acid (C6H5AsO3H2)

Properties

CAS No.

35328-94-0

Molecular Formula

C6H15AsO3

Molecular Weight

210.10 g/mol

IUPAC Name

hexylarsonic acid

InChI

InChI=1S/C6H15AsO3/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3,(H2,8,9,10)

InChI Key

WHNKQYAGGXTNEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[As](=O)(O)O

Origin of Product

United States

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